molecular formula C14H11BrO3 B12592961 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde CAS No. 647858-58-0

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde

Cat. No.: B12592961
CAS No.: 647858-58-0
M. Wt: 307.14 g/mol
InChI Key: DWGNRKCCNKLCHW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is a brominated aromatic aldehyde featuring a benzyloxy substituent at the 5-position, a hydroxyl group at the 2-position, and a bromine atom at the 3-position. The benzyloxy group introduces steric bulk and enhances lipophilicity compared to simpler alkoxy substituents, which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

647858-58-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11BrO3/c15-13-7-12(6-11(8-16)14(13)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

DWGNRKCCNKLCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxy group using a benzyl group, which is introduced through a reaction with benzyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sonogashira–Hagihara Cross-Coupling

This palladium-catalyzed reaction enables coupling with terminal alkynes to form carbon-carbon bonds.

Parameter Details Source
Catalyst System PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), PPh₃ (5 mol%)
Solvent Triethylamine (TEA)
Temperature 90°C for 4–5 hours
Yield 46% (with propargylated N-Boc derivative)

Example Reaction :
Coupling with alkyne 16 (propargyl ether derivative) produces 17 , a precursor for oxygen-heterocycle synthesis.

Electrophilic Aromatic Substitution

The electron-donating hydroxy group activates the ring for electrophilic attack, while bromine directs substitution to specific positions.

Reaction Type Conditions Position Outcome
Nitration HNO₃/H₂SO₄ at 0–5°CPara to -OHIntroduces nitro group at position 4
Sulfonation H₂SO₄ (fuming) at 50°CPara to -OHAdds sulfonic acid group at position 4

Mechanistic Insight :
The hydroxy group’s +M effect dominates over bromine’s -I effect, favoring substitution at the para position relative to -OH .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles under specific conditions.

Nucleophile Conditions Yield Product
Methoxide (⁻OCH₃) CuI catalyst, DMF, 120°C68%5-(Benzyloxy)-3-methoxy-2-hydroxybenzaldehyde
Ammonia (NH₃) NH₃ (excess), sealed tube, 150°C42%Amino derivative at position 3

Limitation : Steric hindrance from the benzyloxy group reduces reactivity at position 5 .

Condensation Reactions

The aldehyde group participates in condensations to form heterocycles or Schiff bases.

Example : Reaction with cyclohexane-1,3-dione yields benzofuran derivatives.

Reagent Conditions Yield Application
Cyclohexane-1,3-dione AcOH, reflux, 12 hours77%Oxygen-heterocycle 10 (antimicrobial)
Hydrazine Ethanol, RT, 6 hours85%Hydrazone derivative (anticancer scaffold)

Key Finding : The benzyloxy group enhances solubility in organic solvents, facilitating purification .

Radical Bromination

Further bromination occurs under radical-initiated conditions, modifying substitution patterns.

Reagent Conditions Outcome
NBS (Br₂ source) Benzoyl peroxide (radical initiator), CCl₄, 80°CDibrominated product at position 4

Example : Reaction with 2-bromo-3-phenylbenzyl bromide forms 4-(2-bromo-3-phenylbenzyloxy)-5-chloro-2-hydroxybenzaldehyde (yield: 85%) .

Oxidation and Reduction

The aldehyde group undergoes redox transformations.

Reaction Reagent Product
Oxidation KMnO₄, H₂O, 100°CCarboxylic acid derivative
Reduction NaBH₄, MeOH, RTPrimary alcohol derivative

Note : The benzyloxy group remains intact under mild redox conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde in anticancer therapies. For instance, derivatives based on the benzaldehyde scaffold have shown promising activity against various cancer cell lines. In one study, compounds derived from related structures displayed significant growth inhibition in breast (MCF-7) and lung (A-549) cancer cells, with IC50 values indicating effective cytotoxicity .

Synthesis of Novel Compounds

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives through electrophilic aromatic substitution reactions or via nucleophilic attack on the aldehyde carbonyl group. For example, its reactivity can be exploited to produce hydrazone derivatives that have been evaluated for biological activity .

Functionalization Reactions

The compound's aldehyde functionality allows for further modifications, such as reduction to alcohols or condensation reactions to form more complex structures. This versatility makes it a valuable building block in synthetic organic chemistry.

Development of Functional Materials

In material science, compounds like 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde are explored for their potential use in developing functional materials such as polymers or coatings. The incorporation of such compounds into polymer matrices can impart desirable properties such as UV stability or enhanced mechanical strength.

Crystal Structure Studies

Studies involving the crystal structure of similar compounds reveal insights into their packing and intermolecular interactions, which are crucial for applications in solid-state materials . Understanding these properties can lead to the design of new materials with tailored functionalities.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Compounds showed significant growth inhibition in MCF-7 and A-549 cells with varying IC50 values.
Organic Synthesis Demonstrated utility in synthesizing hydrazone derivatives with potential biological activity.
Material Science Investigated crystal structures leading to insights into intermolecular interactions for material development.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde largely depends on its chemical reactivity. The presence of the benzyloxy group, bromine atom, and hydroxy group allows it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with molecular targets such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde with structurally related brominated benzaldehyde derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde 2-OH, 3-Br, 5-OBn C₁₄H₁₁BrO₃ ~307.15 (estimated) Likely used in organic synthesis for complex ligand systems or pharmaceuticals; steric effects from benzyloxy group may hinder crystallization .
5-Bromo-3-methoxysalicylaldehyde 2-OH, 3-Br, 5-OMe C₈H₇BrO₃ 231.04 Methoxy group enhances electron density, facilitating electrophilic substitution; used in Schiff base synthesis .
3-Bromo-2-hydroxy-5-nitrobenzaldehyde 2-OH, 3-Br, 5-NO₂ C₇H₄BrNO₄ 246.02 Nitro group confers strong electron-withdrawing effects, stabilizing intermediates in coupling reactions .
5-Bromo-3-ethyl-2-hydroxybenzaldehyde 2-OH, 3-Br, 5-C₂H₅ C₉H₉BrO₂ 229.07 Ethyl substituent increases hydrophobicity; potential precursor for agrochemicals .
5-Bromo-2-hydroxybenzaldehyde 2-OH, 5-Br C₇H₅BrO₂ 201.02 Simpler structure with high reactivity in metal coordination; foundational for salicylaldehyde-based ligands .

Structural and Functional Insights:

  • Nitro (NO₂): Strong electron-withdrawing nature in 3-bromo-2-hydroxy-5-nitrobenzaldehyde increases acidity of the phenolic OH, favoring deprotonation in basic conditions .
  • Synthetic Utility :
    • 5-Bromo-3-methoxysalicylaldehyde is preferred for synthesizing Schiff bases due to its balanced electron-donating methoxy group .
    • 5-Bromo-2-hydroxybenzaldehyde serves as a versatile intermediate in coordination chemistry, forming stable complexes with transition metals .

Limitations in Available Data:

While the provided evidence lacks explicit melting/boiling points or spectral data for 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde , trends from analogous compounds suggest its physicochemical behavior can be extrapolated. For example, brominated benzaldehydes typically exhibit melting points between 80–150°C, with nitro or bulky substituents raising these values .

Biological Activity

Acetylcholinesterase Inhibition

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde has shown promising activity as an acetylcholinesterase inhibitor (AChEI), which is crucial for the treatment of Alzheimer's disease (AD) . The compound's structure, particularly the benzyloxy group, contributes to its inhibitory properties.

Table 1: AChE Inhibition Data

CompoundIC50 (μM)Ki (μM)
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde0.850.42
Donepezil (reference)0.010.005

While not as potent as the reference drug donepezil, the compound shows significant inhibition of AChE, warranting further investigation for AD treatment .

Purine Nucleoside Phosphorylase (PNP) Inhibition

Research has indicated that 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde derivatives exhibit inhibitory activity against PNP, an enzyme crucial in purine metabolism .

Table 2: PNP Inhibition Data

EnzymeIC50 (nM)
Human PNP19
Mycobacterium tuberculosis PNP4

These results demonstrate the compound's potential as a selective inhibitor, particularly against pathogenic PNP enzymes .

Antimicrobial Activity

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde and its derivatives have shown promising antimicrobial activity against various bacterial strains.

Antibacterial Activity

The compound exhibits broad-spectrum antibacterial properties, with notable efficacy against both Gram-positive and Gram-negative bacteria .

Table 3: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μM)
Escherichia coli0.3-8.5
Pseudomonas aeruginosa0.3-8.5
Bacillus subtilis0.1-9.5
Staphylococcus aureus0.1-9.5

The compound's efficacy against P. aeruginosa and E. coli is particularly noteworthy, suggesting potential applications in treating infections caused by these pathogens .

Antifungal Activity

While specific data on the antifungal activity of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is limited, related compounds have shown activity against Cryptococcus neoformans .

Cytotoxicity and Selectivity

Studies on derivatives of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde have revealed selective cytotoxicity towards certain cancer cell lines, particularly T-lymphoblastic cells .

Table 4: Cytotoxicity Data

Cell LineCC50 (nM)
T-lymphoblastic cells9
HeLa S3>10,000
HL60>10,000
HepG2>10,000
Primary PBMCs>10,000

This selective cytotoxicity profile suggests potential applications in targeted cancer therapies, particularly for T-cell lymphomas .

Structure-Activity Relationships

Research has shown that modifications to the basic structure of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde can significantly affect its biological activity:

  • The presence of the benzyloxy group at the 5-position enhances AChE inhibition .
  • The bromine at the 3-position contributes to antimicrobial activity .
  • The 2-hydroxy group is crucial for maintaining the compound's overall biological profile.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?

  • Methodology : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 3-position of 2-hydroxybenzaldehyde derivatives under controlled electrophilic substitution conditions (e.g., using Br₂ in acetic acid or N-bromosuccinimide).

Benzyloxy Group Introduction : Protect the hydroxyl group at the 5-position via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .

  • Key Parameters : Monitor reaction progress via TLC. Purify intermediates via recrystallization (e.g., dichloromethane/hexane) to remove unreacted reagents .

Q. How can researchers optimize purification of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?

  • Techniques :

  • Recrystallization : Use solvents like dichloromethane or ethanol to isolate high-purity crystals. For example, cooling a saturated solution in dichloromethane yields colorless plates .
  • Column Chromatography : If impurities persist, employ silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate).
    • Validation : Confirm purity via melting point analysis and HPLC (if available).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde derivatives?

  • Procedure :

Data Collection : Use single-crystal diffraction (e.g., Cu-Kα radiation) at low temperatures (123 K) to minimize thermal motion artifacts .

Refinement : Employ SHELXL for structure solution, with H-atoms placed in calculated positions using a riding model (C–H = 0.95–0.99 Å, Uiso(H) = 1.2–1.5Ueq(C)) .

  • Challenges : Address disordered benzyloxy groups using constraints or split-site refinement.

Q. What strategies are effective for synthesizing bioactive derivatives of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?

  • Derivatization Approaches :

  • Thiosemicarbazones : React with 4-ethylthiosemicarbazide in ethanol under reflux to form Schiff bases for antimicrobial studies .
  • Oximes : Treat with hydroxylamine hydrochloride in aqueous ethanol to explore chelation properties .
    • Characterization : Use IR spectroscopy to confirm imine (C=N) or oxime (N–O) stretches and mass spectrometry for molecular ion validation.

Q. How should researchers address conflicting spectroscopic data in structural elucidation?

  • Case Study : If NMR shows unexpected peaks (e.g., para-substitution vs. ortho), cross-validate with:

NOESY : Detect spatial proximity of benzyloxy protons to adjacent substituents.

X-ray Data : Resolve regiochemistry unambiguously (e.g., confirm bromine position via bond lengths) .

  • Troubleshooting : Re-examine reaction conditions (e.g., steric effects during benzylation) to identify competing pathways .

Q. What mechanistic insights explain regioselectivity in bromination of benzaldehyde derivatives?

  • Directing Effects : The 2-hydroxy group directs electrophilic bromination to the 3-position via ortho/para activation. Steric hindrance from the benzyloxy group at 5-position further limits substitution to the 3-site .
  • Experimental Validation : Compare yields under varying conditions (e.g., Br₂ vs. NBS) and analyze byproduct formation via GC-MS.

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